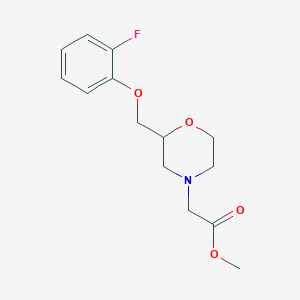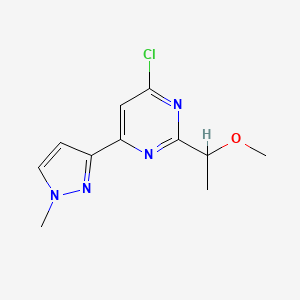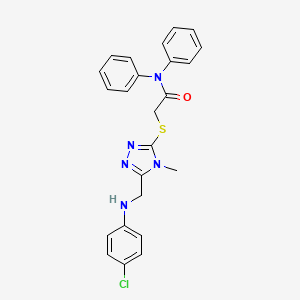
Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate is an organic compound with the molecular formula C13H18FNO4. This compound is characterized by the presence of a morpholine ring, a fluorophenoxy group, and a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate typically involves the reaction of 2-fluorophenol with methyl chloroacetate in the presence of a base to form methyl 2-(2-fluorophenoxy)acetate. This intermediate is then reacted with morpholine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets. The fluorophenoxy group allows for strong binding to certain enzymes or receptors, while the morpholine ring can enhance the compound’s solubility and stability. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2-bromo-5-fluorophenoxy)acetate: Similar structure but with a bromine atom instead of a morpholine ring.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Contains difluoro and fluorosulfonyl groups, used in different chemical reactions.
Uniqueness
Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate is unique due to the presence of both a morpholine ring and a fluorophenoxy group. This combination provides distinct chemical properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C14H18FNO4 |
|---|---|
Poids moléculaire |
283.29 g/mol |
Nom IUPAC |
methyl 2-[2-[(2-fluorophenoxy)methyl]morpholin-4-yl]acetate |
InChI |
InChI=1S/C14H18FNO4/c1-18-14(17)9-16-6-7-19-11(8-16)10-20-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3 |
Clé InChI |
IEFPWEHVPVQIOU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1CCOC(C1)COC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride](/img/structure/B11784473.png)




![7-Chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11784501.png)


![Benzo[d]oxazol-7-ylmethanamine](/img/structure/B11784514.png)



![3-(Pyrrolidin-1-ylmethyl)benzo[d]isoxazole-5,6-diol hydrobromide](/img/structure/B11784535.png)

